molecular formula C17H19ClN2O3S2 B2662217 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941955-55-1

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2662217
CAS No.: 941955-55-1
M. Wt: 398.92
InChI Key: XYQKDXFYYUTPLY-UHFFFAOYSA-N
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Description

5-Chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at position 5 and a sulfonamide group at position 2. The sulfonamide nitrogen is linked to a 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety, which introduces a fused bicyclic structure with an isobutyl substituent.

Properties

IUPAC Name

5-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-11(2)10-20-14-5-4-13(9-12(14)3-7-16(20)21)19-25(22,23)17-8-6-15(18)24-17/h4-6,8-9,11,19H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQKDXFYYUTPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, where isobutyl ketone reacts with anthranilic acid under acidic conditions to form the 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline intermediate.

    Chlorination: The intermediate is then chlorinated using thionyl chloride (SOCl₂) to introduce the chlorine atom at the 5-position.

    Thiophene Sulfonamide Formation: The chlorinated quinoline is then reacted with thiophene-2-sulfonamide in the presence of a base such as triethylamine (TEA) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Structure and Properties

Molecular Formula : C15H15ClN2O3S2
Molecular Weight : 370.9 g/mol
IUPAC Name : 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

The compound features a unique combination of a chloro group, a sulfonamide functional group, and a tetrahydroquinoline moiety. This structural complexity contributes to its diverse biological activities.

Biological Activities

The compound exhibits several promising biological activities:

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. The sulfonamide group enhances its antibacterial effects by inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis.

Anticancer Activity

The compound has shown potential anticancer properties by inducing apoptosis in cancer cell lines. Studies have reported that derivatives similar to this compound exhibit IC50 values in the nanomolar range against several cancer types, suggesting effective tumor growth inhibition.

Anti-inflammatory Effects

Preclinical studies have highlighted the anti-inflammatory capabilities of this compound. It has been observed to reduce pro-inflammatory cytokine levels in vitro, indicating its potential for treating inflammatory diseases.

Case Study 1: Antitumor Efficacy

A study involving a related tetrahydroquinoline derivative demonstrated an IC50 value of 0.048 µM against A549 lung cancer cells. This suggests potent antitumor activity with minimal toxicity towards normal cells.

Case Study 2: In Vivo Efficacy

In vivo experiments on rodent models revealed that similar compounds significantly reduced tumor sizes without adverse effects on body weight or organ function. These findings support the therapeutic potential of the compound in cancer treatment.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of thiophene-sulfonamide derivatives with varying substituents and core structures. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
5-Chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide Tetrahydroquinolinone-thiophene - Chloro (C5-thiophene)
- Isobutyl (N1-tetrahydroquinolinone)
~420 (estimated) High lipophilicity; potential for hydrogen bonding via sulfonamide and carbonyl
5-Chloro-N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)thiophene-2-sulfonamide (6c) Indene-thiophene - Chloro (C5-thiophene)
- Carbamoyl-linked indene
356.85 m.p. 144–148°C; moderate yield (49%); IR bands at 1687 cm⁻¹ (amide C=O)
5-Methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide Tetrahydroquinolinone-thiophene - Methyl (C5-thiophene)
- Methyl (N1-tetrahydroquinolinone)
~392 (estimated) Reduced electron-withdrawing effects compared to chloro; lower lipophilicity
5-Chloro-N-[(1S,2R)-4,4,4-trifluoro-1-(hydroxymethyl)-2-methylbutyl]thiophene-2-sulfonamide Fluorinated alkyl-thiophene - Chloro (C5-thiophene)
- Trifluoro, hydroxymethyl, and methyl substituents
Not reported Orally active γ-secretase inhibitor; chiral centers enhance target specificity

Key Differences and Implications

The isobutyl group in the main compound increases steric bulk and lipophilicity relative to the methyl or carbamoyl-indene groups in analogues, which may influence pharmacokinetics (e.g., blood-brain barrier penetration) .

Hydrogen Bonding and Crystallinity: The tetrahydroquinolinone core in the main compound provides a carbonyl group, enabling additional hydrogen-bonding interactions absent in indene-based analogues like 6c. This could enhance crystal packing efficiency or binding to biological targets .

Biological Activity :

  • The fluorinated analogue (MEDI 59) demonstrates oral activity as a γ-secretase inhibitor, highlighting the role of chiral centers and fluorine atoms in target engagement. The main compound’s isobutyl group may similarly optimize binding pocket interactions but lacks fluorination .

Research Findings

  • Synthetic Accessibility : The indene-based compound 6c was synthesized in 49% yield, suggesting moderate efficiency, while the fluorinated analogue required enantioselective synthesis via the Evans auxiliary, indicating higher complexity .
  • Thermal Stability: The main compound’s tetrahydroquinolinone core likely confers higher melting points compared to indene-based analogues due to stronger intermolecular forces .

Biological Activity

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14ClN3O2S\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

This compound features a chloro group and a sulfonamide moiety, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. The mechanism typically involves the inhibition of folic acid synthesis in bacteria, which is crucial for their growth and replication .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa0.19Induces apoptosis via caspase activation
Compound BA5490.054Inhibits tubulin polymerization

These findings suggest that similar compounds may induce cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor of key enzymes involved in various biological pathways. For example:

Enzyme Inhibition Type IC50 (µM)
AcetylcholinesteraseMixed-type0.22
ButyrylcholinesteraseCompetitive0.42

The inhibition of these enzymes can lead to significant therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders .

In Vitro Studies

A study conducted on derivatives of the compound demonstrated potent activity against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The results indicated that modifications in the chemical structure could enhance activity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and target proteins. These studies revealed stable binding conformations within active sites of enzymes like acetylcholinesterase, suggesting potential for selective inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : Use a multi-step approach starting with the cyclization of substituted quinoline precursors under acidic conditions, followed by sulfonylation with thiophene-2-sulfonyl chloride. Key steps include:

  • Cyclization : Employ Lawesson’s reagent for efficient thiazole ring formation (as demonstrated in analogous sulfonamide syntheses) .
  • Sulfonylation : Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) in anhydrous dichloromethane with triethylamine as a base to minimize side reactions.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Analytical workflow :

  • HPLC-MS : Confirm molecular weight ([M+H]+ ion) and purity (>95% by UV detection at 254 nm).
  • NMR : Assign peaks using ¹H/¹³C NMR, focusing on diagnostic signals (e.g., isobutyl CH2 at δ ~2.2 ppm, thiophene-SO2 at δ ~7.5 ppm).
  • X-ray crystallography : If single crystals are obtained, use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Screening strategy :

  • Antitumor activity : Test against the NCI-60 cancer cell line panel using MTT assays, with dose-response curves (IC50 calculation) .
  • Enzyme inhibition : Prioritize sulfonamide-sensitive targets like carbonic anhydrase or kinase enzymes via fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How can crystallization challenges (e.g., poor crystal quality) be addressed for X-ray diffraction studies?

  • Crystallization optimization :

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/acetonitrile) to improve crystal nucleation.
  • Additives : Introduce small-molecule co-formers (e.g., carboxylic acids) to stabilize hydrogen-bond networks, guided by graph set analysis of intermolecular interactions .
  • Data collection : For twinned crystals, employ SHELXD for structure solution and refine with SHELXL using TWIN/BASF commands .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Structure-activity relationship (SAR) approach :

  • Halogen variation : Synthesize analogs with Br/F replacing Cl at the 5-position of thiophene. Compare IC50 values against parent compound.
  • Isobutyl group truncation : Replace with cyclopropyl or tert-butyl to assess steric effects on target binding.
  • Data interpretation : Use molecular docking (AutoDock Vina) to correlate activity trends with computed binding affinities .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Troubleshooting framework :

  • Physicochemical profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks.
  • Formulation adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
  • In vivo validation : Re-test in xenograft models with pharmacokinetic monitoring (plasma concentration vs. time curves).

Data Contradiction Analysis

Q. Discrepancies in reported antitumor activity across cell lines: How to identify confounding factors?

  • Hypothesis testing :

  • Cell line heterogeneity : Stratify data by genetic profiles (e.g., p53 status) using CRISPR screening databases.
  • Off-target effects : Perform kinome-wide selectivity profiling (Eurofins KinaseProfiler) to rule out non-specific inhibition.
  • Statistical rigor : Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput datasets .

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